molecular formula C12H15N B8664172 4-Methyl-1-phenylpent-1-yn-3-amine CAS No. 343331-41-9

4-Methyl-1-phenylpent-1-yn-3-amine

Cat. No.: B8664172
CAS No.: 343331-41-9
M. Wt: 173.25 g/mol
InChI Key: NDKLJMWDSTVQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-phenylpent-1-yn-3-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. Its structure, featuring an amine functional group and a phenylalkyne backbone, makes it a potential intermediate or building block in synthetic chemistry for developing more complex molecules . Researchers may utilize this compound in the exploration of new pharmacologically active substances or in materials science. The specific mechanism of action and research applications for this compound are compound-specific and should be determined by the researcher through rigorous scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should refer to the Certificate of Analysis for lot-specific data.

Properties

CAS No.

343331-41-9

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

4-methyl-1-phenylpent-1-yn-3-amine

InChI

InChI=1S/C12H15N/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12H,13H2,1-2H3

InChI Key

NDKLJMWDSTVQFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#CC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Aliphatic Amines with Terminal Alkynes

  • 4-Methylpent-1-yn-3-amine (): This simpler analog lacks the phenyl group but retains the methyl and alkyne motifs. Its molecular formula is C₆H₁₁N (MW: 97.16 g/mol).

Aryl-Substituted Amines

  • (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine (): This compound features an ethoxy-substituted phenyl group and a conjugated alkene. The ethoxy group enhances electron-donating effects, which may influence solubility and binding affinity in biological systems compared to the methyl-alkyne-phenyl motif in the target compound.
  • (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS: 1025230-61-8, ):
    With fluorine and methoxy substituents on the benzyl group, this compound exhibits increased electronegativity and metabolic stability. The pyridinylmethyl group introduces a basic nitrogen, altering pH-dependent solubility relative to 4-Methyl-1-phenylpent-1-yn-3-amine .

Heterocyclic and Complex Derivatives

  • 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid (): This compound integrates pyridine and pyrimidine rings, enhancing hydrogen-bonding capacity and rigidity. Such features contrast with the alkyne flexibility of the target compound, suggesting divergent applications in medicinal chemistry .
  • N-((1R,3S)-3-isopropyl-3-{[4-(trifluorométhyl)-3’,6’-dihydro-2,4’-bipyridin-1’(2’H)-yl]carbonyl}cyclopentyl)-3-méthyltétrahydro-2H-pyran-4-amine ():
    This highly complex derivative includes a trifluoromethyl group and a bicyclic pyridine system. The trifluoromethyl group increases lipophilicity and bioavailability, while the bicyclic system imposes steric constraints absent in the target compound .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Notable Properties
This compound C₁₂H₁₅N (inferred) Phenyl, methyl, alkyne Not reported High reactivity due to alkyne group
4-Methyl-1-phenyl-pentan-3-amine C₁₂H₁₉N Phenyl, methyl 261.3 Higher density (0.919 g/cm³)
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine C₁₄H₁₅FN₂O Fluoro, methoxy, pyridinyl Not reported Enhanced metabolic stability
(E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine C₁₄H₂₂N₂O Ethoxy, alkene Not reported Conjugated system for electronic delocalization

Research Findings and Implications

  • Reactivity : The alkyne group in this compound may facilitate click chemistry applications, unlike saturated analogs .
  • Biological Activity : Aryl-substituted amines like those in and often exhibit enhanced receptor-binding profiles due to aromatic stacking and polar interactions .
  • Synthetic Challenges : The presence of both alkyne and amine groups may complicate synthesis, requiring protective strategies similar to those used for (E)-4-phenylbut-3-en-1-amine derivatives () .

Q & A

Q. How can the compound be leveraged in catalytic or material science applications?

  • Methodology : Test as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). For materials, polymerize via Sonogashira coupling to create conductive frameworks. Characterize via cyclic voltammetry and SEM-EDS for elemental mapping .

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